![molecular formula C17H22ClN5O5 B289878 diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate](/img/structure/B289878.png)
diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is an analog of the antiviral drug acyclovir, which is used to treat herpes virus infections. The synthesis method of this compound involves a series of chemical reactions that result in the formation of a complex molecule with unique properties.
Wirkmechanismus
The mechanism of action of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is not fully understood. However, it is believed to work by inhibiting the replication of viral DNA. This compound is thought to be a competitive inhibitor of the viral DNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate has been shown to have low toxicity in vitro and in vivo. It has been found to have minimal effects on cell viability and proliferation. In addition, this compound has been shown to have low cytotoxicity in human cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate for lab experiments include its potential as an antiviral agent and its low toxicity. However, the limitations of this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate. These include:
1. Further studies on the mechanism of action of this compound to fully understand its antiviral activity.
2. Testing the efficacy of this compound in animal models of herpes virus infections.
3. Developing new analogs of this compound to improve its antiviral activity and reduce its toxicity.
4. Investigating the potential of this compound as a treatment for other viral infections.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosing and administration regimen.
In conclusion, diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is a complex chemical compound that has potential applications as an antiviral agent. Its synthesis method involves several steps, and its mechanism of action is not fully understood. However, it has been shown to have low toxicity and minimal effects on cell viability and proliferation. Further research is needed to fully understand the potential of this compound as an antiviral agent and to develop new analogs with improved activity and reduced toxicity.
Synthesemethoden
The synthesis of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate involves several steps. The starting material for this synthesis is 6-chloro-9H-purine, which is reacted with butyl bromide to form 4-(6-chloro-9H-purin-9-yl)butyl bromide. This intermediate compound is then reacted with diethyl malonate in the presence of a base to form diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-malonate. Finally, this compound is treated with formic acid to form diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate has been studied for its potential applications as an antiviral agent. It has been shown to have activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in vitro. In addition, this compound has been shown to have activity against varicella-zoster virus (VZV), which causes chickenpox and shingles.
Eigenschaften
Molekularformel |
C17H22ClN5O5 |
|---|---|
Molekulargewicht |
411.8 g/mol |
IUPAC-Name |
diethyl 2-[4-(6-chloropurin-9-yl)butyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C17H22ClN5O5/c1-3-27-15(25)17(22-11-24,16(26)28-4-2)7-5-6-8-23-10-21-12-13(18)19-9-20-14(12)23/h9-11H,3-8H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
ALPUJGOXQSDFRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCCN1C=NC2=C1N=CN=C2Cl)(C(=O)OCC)NC=O |
Kanonische SMILES |
CCOC(=O)C(CCCCN1C=NC2=C1N=CN=C2Cl)(C(=O)OCC)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



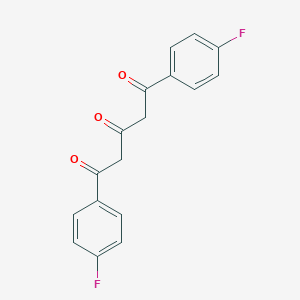
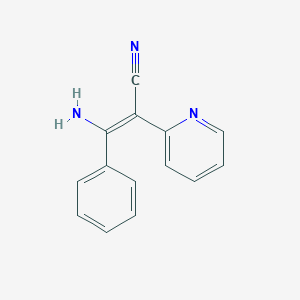
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
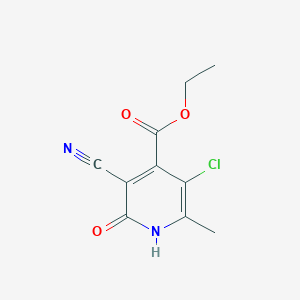
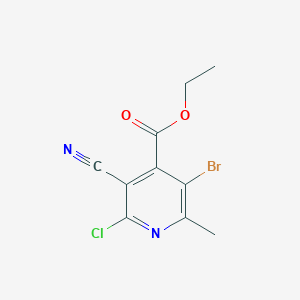
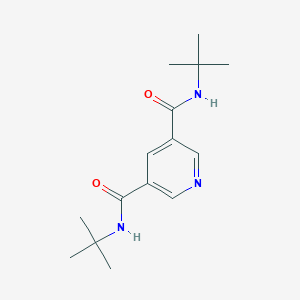
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
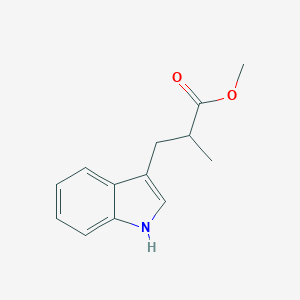
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
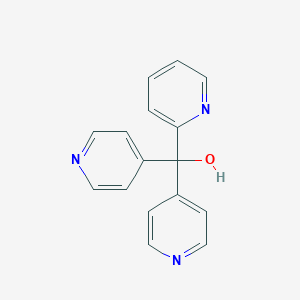
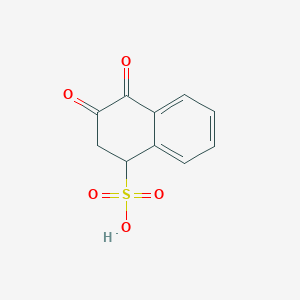

![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)